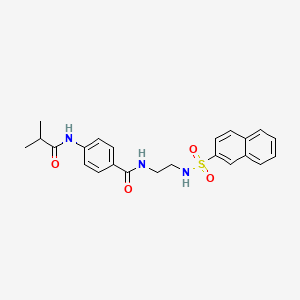![molecular formula C20H15FN4O2S B2570397 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897465-07-5](/img/structure/B2570397.png)
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h . The mixture was then cooled to room temperature, quenched with water (20 mL) .
Applications De Recherche Scientifique
Oncology
Application Summary
This compound has been investigated for its antiproliferative activities against various cancer cell lines. It’s particularly noted for its broad-spectrum activity against a panel of 55 cell lines of nine different cancer types.
Methods of Application
The compound was synthesized and tested in vitro for its antitumor effect. The activities were compared with Sorafenib, a standard reference drug.
Results
Compounds with terminal arylamide moiety exhibited superior potencies than Sorafenib against different cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer cell lines. For instance, the IC50 value of one derivative against the DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound’s derivatives have been designed and synthesized for anticancer evaluation, with a focus on enhancing selectivity and reducing side effects.
Methods of Application
The cytotoxic ability of the compounds was tested on different types of cancer cells using XTT tests. Molecular docking studies were also performed to investigate the efficacy of the compounds.
Results
One particular derivative stood out with its IC50 (9.76 µM) and selectivity index (SI) values on MCF-7 cells. Flow cytometry analysis showed that treatment with this derivative resulted in mitochondrial membrane depolarization, multicaspase activation, and apoptosis .
Antimicrobial Research
Application Summary
The compound has shown strong antifungal activity, particularly against Candida albicans, with high selectivity over Gram-positive and -negative bacteria.
Methods of Application
The target compounds were evaluated for their antimicrobial activity through in vitro assays.
Results
The compounds demonstrated strong antifungal activity, indicating potential as antifungal agents .
Pharmaceutical Chemistry
Application Summary
The compound’s structure allows for its application in drug synthesis, particularly in the development of organoselenium compounds.
Methods of Application
Research in this field involves the selenylation of the compound to create derivatives with potential pharmaceutical applications.
Results
These studies can open new avenues in pharmaceutical and medicinal chemistry, though specific quantitative data was not provided .
Neuropharmacology
Application Summary
The compound has potential applications in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Methods of Application
Neuroprotective effects are assessed through in vitro models of neurodegeneration, where the compound’s efficacy in preventing neuronal death is evaluated.
Results
Preliminary results indicate that derivatives of the compound may reduce neuronal apoptosis, suggesting a potential therapeutic role in conditions like Alzheimer’s disease .
Immunology
Application Summary
In immunology, the compound is studied for its immunomodulatory properties, which could be beneficial in treating autoimmune diseases.
Methods of Application
The compound is tested in vitro on immune cells to observe its effects on cell-mediated immunity and cytokine production.
Results
The compound has shown to modulate immune responses, potentially offering a new approach to autoimmune therapy .
Analytical Chemistry
Application Summary
Analytical chemists utilize the compound in the development of new diagnostic assays due to its unique fluorescent properties.
Methods of Application
The compound is incorporated into assay kits to detect the presence of specific biomarkers in biological samples.
Results
The compound’s fluorescence has been successfully harnessed to improve the sensitivity of diagnostic tests .
Veterinary Medicine
Application Summary
The compound’s antiproliferative properties are being explored for veterinary medicine, particularly in the treatment of cancers in animals.
Methods of Application
The compound is tested on animal cancer cell lines to evaluate its therapeutic potential.
Results
Studies have shown promising results in reducing tumor growth in animal models .
Environmental Science
Application Summary
Environmental scientists are investigating the compound’s biodegradation potential and its impact on environmental pollutants.
Methods of Application
The compound is tested for its ability to degrade or transform environmental toxins in simulated conditions.
Results
Early studies indicate that the compound may assist in the breakdown of certain pollutants, contributing to cleaner ecosystems .
These additional applications further illustrate the versatility of “2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” in advancing scientific research across various fields. Each application underscores the compound’s potential to contribute significantly to the development of new therapies, diagnostic tools, and environmental solutions.
Proteomics
Application Summary
The compound is being studied for its role in proteomics, particularly in protein-protein interaction studies and the identification of novel protein markers for diseases.
Methods of Application
Techniques such as mass spectrometry and affinity chromatography are used to study the interactions between the compound and various proteins.
Results
The compound has been found to bind selectively to certain proteins, which could lead to the discovery of new biomarkers for diseases like cancer .
Computational Chemistry
Application Summary
In computational chemistry, the compound is used to model interactions with biological macromolecules, aiding in the design of more effective drugs.
Methods of Application
Molecular dynamics simulations and docking studies are performed to predict the binding affinity and stability of the compound with various targets.
Results
The compound has shown potential in silico as a lead molecule for further drug development .
Pharmacodynamics
Application Summary
Pharmacodynamic studies are being conducted to understand the compound’s effects on biological systems, particularly its mechanism of action at the cellular level.
Methods of Application
Cell-based assays and in vivo studies are used to determine the compound’s efficacy and toxicity profile.
Results
The compound has demonstrated a dose-dependent response in cellular assays, indicating its potential for therapeutic use .
Toxicology
Application Summary
Toxicological assessments are crucial to ensure the safety of the compound for potential therapeutic use.
Methods of Application
The compound undergoes rigorous testing in animal models to evaluate its acute and chronic toxicity levels.
Results
So far, the compound has shown a relatively low toxicity profile, which is promising for its future in drug development .
Chemical Biology
Application Summary
Chemical biologists are interested in the compound for its utility in dissecting and manipulating biological processes at the molecular level.
Methods of Application
The compound is used in various chemical biology experiments to elucidate the function of specific cellular pathways.
Results
Studies have revealed that the compound can modulate key signaling pathways, providing insights into cellular function and disease pathology .
Propriétés
IUPAC Name |
2-[[2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-13-7-5-12(6-8-13)17-10-25-14(11-28-20(25)24-17)9-18(26)23-16-4-2-1-3-15(16)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZXWDCQAFELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
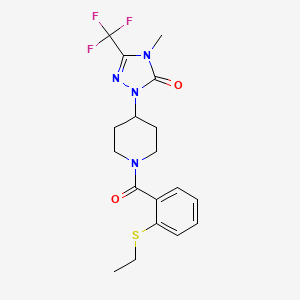
![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)
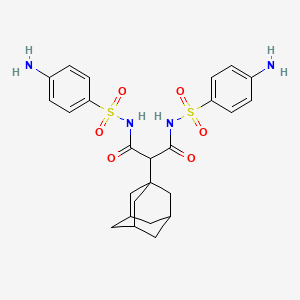
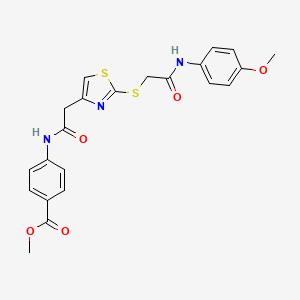
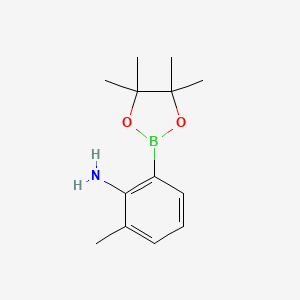
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
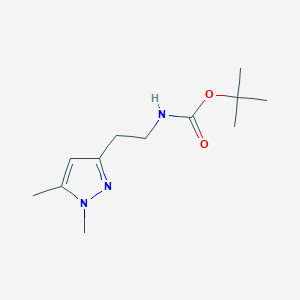
![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
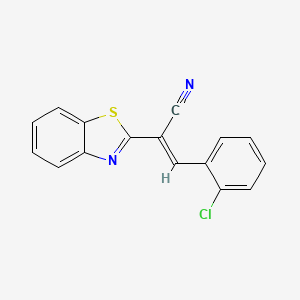
![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)
